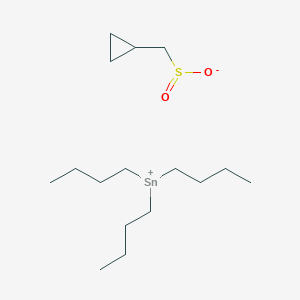
(2Z)-N-(5-Chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(5-Chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine is a chemical compound with a unique structure that includes a thiazole ring and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-Chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 5-chloro-2,4-dimethylaniline with 3-methyl-2-thiazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(5-Chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(2Z)-N-(5-Chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(5-Chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Another compound with a similar phenyl group but different functional groups.
5-Chloro-2,4-dimethylaniline: A precursor in the synthesis of (2Z)-N-(5-Chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine.
3-Methyl-2-thiazoline: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a chlorinated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62616-54-0 |
|---|---|
Molecular Formula |
C12H13ClN2S |
Molecular Weight |
252.76 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C12H13ClN2S/c1-8-6-9(2)11(7-10(8)13)14-12-15(3)4-5-16-12/h4-7H,1-3H3 |
InChI Key |
CYSKDXFVYLPFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C2N(C=CS2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B14526663.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]](/img/structure/B14526674.png)





![5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one](/img/structure/B14526726.png)


![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide](/img/structure/B14526737.png)

